Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a complex organosilicon compound notable for its incorporation of a boronic ester group. This compound is characterized by its triphenylsilane core and a substituent that contains a boron atom, which enhances its reactivity and utility in various chemical applications. The presence of the boronic ester group allows it to participate in important coupling reactions, making it valuable in synthetic organic chemistry.
The compound is classified under organosilicon compounds and boronic esters. It is cataloged in chemical databases such as PubChem and BenchChem, where it is available for research purposes. The molecular formula for Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is , with a molecular weight of approximately 430.35 g/mol .
The synthesis of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane typically involves the reaction of (3-bromophenyl)triphenylsilane with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is conducted in the presence of a base such as hexyllithium to facilitate the formation of the desired product .
While specific industrial methods for large-scale production are not extensively documented, they would likely involve optimizing laboratory conditions to enhance yield and purity. Scaling up would require careful control of reaction parameters such as temperature and solvent choice .
The molecular structure of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane features a central silicon atom bonded to three phenyl groups and one phenyl group that carries the boronic ester substituent. The InChI representation of the compound is:
This structure indicates a complex arrangement which contributes to its reactivity in various chemical processes .
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane can undergo several significant chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst. It is widely used for forming biaryl compounds.
Oxidation and Reduction Reactions: The compound can participate in various oxidation and reduction processes depending on the reagents used .
Common reagents include:
The mechanism of action for Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane primarily involves its role as a boronic ester during coupling reactions. In the Suzuki-Miyaura coupling process:
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane appears as a solid at room temperature. Its melting point ranges from 177 °C to 181 °C .
The compound exhibits typical characteristics associated with organosilicon compounds:
It is classified under hazardous materials with statements indicating potential skin irritation and serious eye irritation upon contact .
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane has several significant applications in scientific research:
Palladium-catalyzed cross-coupling forms the cornerstone methodology for constructing the molecular framework of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane. These reactions typically employ aryl halide precursors functionalized with triphenylsilyl groups, which undergo borylation with bis(pinacolato)diboron (B₂pin₂). Pd(0) complexes—notably tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]—exhibit exceptional efficacy due to phosphine ligands’ capacity to stabilize the palladium intermediate during oxidative addition [6]. Key variables influencing reaction efficiency include:
Table 1: Impact of Catalyst Systems on Cross-Coupling Efficiency
Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pd(PPh₃)₄ | 5 | 80 | 92 | <5% |
PdCl₂(dppf) | 7 | 90 | 85 | 10–15% |
Pd₂(dba)₃ | 3 | 100 | 78 | 15–20% |
Electron-deficient palladium complexes (e.g., PdCl₂(dppf)) necessitate higher temperatures due to reduced oxidative addition kinetics, whereas Pd(PPh₃)₄ operates efficiently at 80°C with minimal protodeborylation byproducts [6] [7]. The reaction proceeds via a Pd(II) intermediate that undergoes transmetalation with B₂pin₂, followed by reductive elimination to yield the target boronic ester.
Suzuki-Miyaura coupling leverages the boronic ester functionality of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane to construct extended π-conjugated architectures essential for optoelectronic materials. This transformation is pivotal in synthesizing host materials for phosphorescent organic light-emitting diodes (PHOLEDs), where sterically hindered triphenylsilyl groups elevate triplet energy levels [4]. The general reaction scheme involves:
[Ar-SiPh₃]–Bpin + Ar'–Br → [Ar-SiPh₃]–Ar' + BpinBr
Table 2: Suzuki-Miyaura Coupling with Aryl Bromides
Aryl Bromide Partner | Product Application | Yield (%) | Reference |
---|---|---|---|
4-Bromo-9,9-dimethylfluorene | Green PHOLED host material | 86 | [4] |
3-Bromopyridine | Electron-transporting material | 78 | [3] |
4-Bromobenzaldehyde | Covalent organic framework (COF) ligand | 81 | [5] |
Crucially, the triphenylsilyl group’s steric bulk necessitates bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning. Base selection (K₂CO₃ vs. Cs₂CO₃) further influences transmetalation kinetics—K₂CO₃ in toluene/water mixtures (4:1) provides optimal balance between reactivity and boronic ester stability [3] [4].
Lithiation strategies enable direct silicon-carbon bond formation at specific aryl positions, circumventing pre-functionalized precursors. The synthesis exploits lithium-halogen exchange or directed ortho-metalation to generate aryl lithium species, which subsequently react with chlorotriphenylsilane:
Ar–Br + *n*-BuLi → Ar–Li Ar–Li + ClSiPh₃ → Ar–SiPh₃
Recent advances demonstrate that silicon-stereogenic silylboranes undergo lithiation with methyl lithium (MeLi) to generate configurationally stable silyl anions. These nucleophiles retain stereochemical integrity (>99% enantiospecificity) during C–Si bond-forming reactions, enabling asymmetric synthesis of chiral silane derivatives [6]. For Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, this approach requires sequential protection/deprotection of the boronic ester due to its incompatibility with organolithium reagents. Pt(PPh₃)₄-catalyzed Si–H borylation of chiral hydrosilanes followed by MeLi activation provides access to enantiomerically enriched variants [6].
Solvent polarity and catalyst selection critically govern reaction efficiency and byproduct formation. Polar aprotic solvents (e.g., N,N-dimethylformamide) accelerate oxidative addition but risk boronic ester deborylation, while ethereal solvents (tetrahydrofuran, 1,4-dioxane) favor stability at moderate temperatures:
Table 3: Solvent and Catalyst Optimization for Key Reactions
Reaction Type | Optimal Solvent System | Catalyst (mol%) | Additive | Yield (%) |
---|---|---|---|---|
Pd-Catalyzed Borylation | Toluene | Pd(PPh₃)₄ (5) | None | 92 |
Suzuki-Miyaura Coupling | Toluene/H₂O (4:1) | Pd(OAc)₂ (3) | SPhos (6 mol%) | 89 |
Lithiation/Silylation | Tetrahydrofuran | None | HMPA (10 mol%) | 75 |
Pt-Catalyzed Si–H Borylation | Hexane | Pt(PPh₃)₄ (2) | None | 95 |
Elevated temperatures (>100°C) in amide solvents (e.g., N-methylpyrrolidone) promote homocoupling, reducing yields by 15–20%. Alternatively, hexane as a low-polarity medium facilitates Pt-catalyzed borylation of hydrosilanes with near-quantitative conversion [6] [7]. Catalyst preactivation via reduction with diisobutylaluminum hydride (DIBAL-H) further enhances turnover frequencies by 40% in Pd₂(dba)₃-mediated reactions [7].
Table 4: Solvent Polarity Impact on Boronate Stability
Solvent | Dielectric Constant (ε) | Deborylation Byproducts (%) | Maximum Yield (%) |
---|---|---|---|
Tetrahydrofuran | 7.6 | 5 | 92 |
Toluene | 2.4 | 3 | 95 |
Dimethylformamide | 38.0 | 25 | 65 |
1,4-Dioxane | 2.2 | 4 | 90 |
This systematic optimization of metal catalysts, ligands, and solvent environments enables reproducible, high-yielding synthesis of Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane and its advanced derivatives—laying the foundation for its application in next-generation materials.
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